molecular formula C5H2BrClN4O B13938372 8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

Cat. No.: B13938372
M. Wt: 249.45 g/mol
InChI Key: YGJVQALLRRPKJK-UHFFFAOYSA-N
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Description

8-bromo-5-chloro-1,2,4-Triazolo[4,3-c]pyrimidin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of bromine and chlorine substituents, which contribute to its unique chemical properties. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-5-chloro-1,2,4-Triazolo[4,3-c]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-1H-1,2,4-triazole-3-carboxamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired triazolopyrimidine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

8-bromo-5-chloro-1,2,4-Triazolo[4,3-c]pyrimidin-3(2H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered chemical properties.

    Cyclization Reactions: The triazolopyrimidine ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 8-bromo-5-chloro-1,2,4-Triazolo[4,3-c]pyrimidin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine: This compound shares the triazolo[4,3-c]pyrimidine core but differs in its substituents and overall structure.

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.

Uniqueness

8-bromo-5-chloro-1,2,4-Triazolo[4,3-c]pyrimidin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C5H2BrClN4O

Molecular Weight

249.45 g/mol

IUPAC Name

8-bromo-5-chloro-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one

InChI

InChI=1S/C5H2BrClN4O/c6-2-1-8-4(7)11-3(2)9-10-5(11)12/h1H,(H,10,12)

InChI Key

YGJVQALLRRPKJK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NNC(=O)N2C(=N1)Cl)Br

Origin of Product

United States

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